molecular formula C22H24F3NO4 B2858079 3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one CAS No. 2034344-40-4

3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one

Cat. No. B2858079
CAS RN: 2034344-40-4
M. Wt: 423.432
InChI Key: BASNUABIHXLRKG-UHFFFAOYSA-N
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Description

3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H24F3NO4 and its molecular weight is 423.432. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis of Bicyclic Compounds

Researchers have explored the utility of related azetidin-2-one derivatives in the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams, which are then converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This method provides a novel route for the preparation of compounds that are potentially valuable in drug design due to their bicyclic structure, which is different from conventional dimethyl variants and may offer unique biological properties (Mollet, D’hooghe, & Kimpe, 2012).

Transformation into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates

Another study focused on transforming cis-3-benzyloxy-4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones into 3-hydroxy-beta-lactams, followed by the formation of novel cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones. These compounds were then successfully converted into cis-3-aminotetrahydrofuran-2-carboxylates, showcasing a straightforward transformation pathway of cis-azetidin-2-ones into valuable bioactive compounds (Leemans, D’hooghe, Dejaegher, Törnroos, & Kimpe, 2010).

Building Blocks for Trifluoromethyl-Containing Compounds

The synthesis of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones from 3-benzyloxy-β-lactams and their transformation into new 3-chloro-4-(trifluoromethyl)azetidin-2-one building blocks has been demonstrated. These building blocks are crucial for constructing CF3-containing aminopropanes, oxazinanes, oxazinan-2-ones, and aziridines, highlighting their significance in developing compounds with trifluoromethyl groups, which are of interest due to their unique physicochemical properties (Dao Thi, Le Nhat Thuy, Catak, Van Speybroeck, Van Nguyen, & D’hooghe, 2018).

Antimicrobial Agents

Azetidin-2-ones have been synthesized and evaluated as a new class of antimicrobial agents. The study involved the synthesis of 3-chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propanamido] azetidin-2-ones and their antimicrobial activity screening, revealing potent activity against various microbes, including Bacillus anthracis and Staphylococcus aureus. This research underscores the potential of azetidin-2-ones in developing new antimicrobial treatments (Halve, Bhadauria, & Dubey, 2007).

properties

IUPAC Name

3-(4-methoxy-3-phenylmethoxyphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3NO4/c1-28-19-9-7-16(11-20(19)29-14-17-5-3-2-4-6-17)8-10-21(27)26-12-18(13-26)30-15-22(23,24)25/h2-7,9,11,18H,8,10,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASNUABIHXLRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)N2CC(C2)OCC(F)(F)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one

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